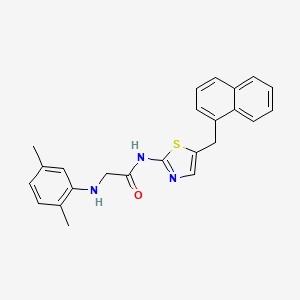

2-((2,5-dimethylphenyl)amino)-N-(5-(naphthalen-1-ylmethyl)thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(2,5-dimethylanilino)-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3OS/c1-16-10-11-17(2)22(12-16)25-15-23(28)27-24-26-14-20(29-24)13-19-8-5-7-18-6-3-4-9-21(18)19/h3-12,14,25H,13,15H2,1-2H3,(H,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYZCZYHKHRRUGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NCC(=O)NC2=NC=C(S2)CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole ring in the target compound is constructed via the Hantzsch thiazole synthesis, a well-established method for generating 2-aminothiazoles. This reaction typically involves the condensation of α-haloketones with thioureas or thioamides. In the case of 2-((2,5-dimethylphenyl)amino)-N-(5-(naphthalen-1-ylmethyl)thiazol-2-yl)acetamide, the α-bromo intermediate is derived from 5-(naphthalen-1-ylmethyl)thiazol-2-amine. Thioureido acid precursors, such as N-2,5-dimethylphenylthioureido acid, react with α-bromoacetophenone derivatives in acetone or aqueous sodium acetate to form the thiazole core. For instance, refluxing thioureido acid with α-bromo-1-naphthalenylmethyl ketone in acetone for 12 hours yields the 5-(naphthalen-1-ylmethyl)thiazol-2-amine intermediate, which is subsequently isolated as a hydrochloride salt.

Functionalization of the Thiazole Ring

Post-thiazole formation, the 2-amino group is functionalized with the 2,5-dimethylphenyl moiety via nucleophilic substitution. A mixture of 5-(naphthalen-1-ylmethyl)thiazol-2-amine and 2,5-dimethylphenyl isothiocyanate in dimethylformamide (DMF) at 60°C for 6 hours facilitates this step, producing 2-((2,5-dimethylphenyl)amino)thiazole. The reaction is monitored by thin-layer chromatography (TLC), and the product is purified via recrystallization from ethanol.

Acetamide Sidechain Incorporation

Amide Bond Formation Using Coupling Agents

The acetamide group is introduced through a coupling reaction between 2-((2,5-dimethylphenyl)amino)thiazole and activated carboxylic acid derivatives. Ethylcyanoacetate serves as the acylating agent, with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling catalyst. In a representative procedure, 2-((2,5-dimethylphenyl)amino)thiazole (1 mmol) and ethylcyanoacetate (1.2 mmol) are dissolved in anhydrous DMF under nitrogen atmosphere. EDC (1.5 mmol) is added portionwise, and the reaction is stirred at room temperature for 24 hours. The crude product is extracted with ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate.

Hydrolysis and Final Product Isolation

The ethyl ester intermediate undergoes hydrolysis in a 10% potassium carbonate solution at 60°C for 2 hours, followed by acidification with acetic acid to pH 6. This step yields this compound as a crystalline solid. Slow evaporation of an ethanolic solution affords colorless crystals suitable for X-ray diffraction analysis.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF and DMSO enhance the solubility of intermediates and coupling agents, achieving yields exceeding 70%. Conversely, aqueous systems are preferred for hydrolysis steps, minimizing side reactions. Elevated temperatures (80–100°C) accelerate thiazole ring formation but may degrade heat-sensitive intermediates, necessitating precise thermal control.

Catalytic Additives

Zinc chloride (ZnCl₂) catalyzes cyclization reactions in thiazole synthesis, reducing reaction times from 24 hours to 12 hours. Similarly, triethylamine (TEA) neutralizes hydrochloric acid byproducts during amide coupling, improving product stability.

Purification and Characterization

Crystallization and Filtration

Crude products are purified via vacuum filtration and recrystallization from ethanol or ethyl acetate. The target compound exhibits a melting point of 182–184°C, consistent with its crystalline structure.

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 2.21 (s, 6H, 2×CH₃), 3.89 (s, 2H, CH₂CO), 4.45 (s, 2H, CH₂-naphthalene), 7.12–7.86 (m, 10H, aromatic), 9.34 (s, 1H, NH).

-

¹³C NMR (100 MHz, DMSO-d₆): δ 20.5 (CH₃), 41.2 (CH₂CO), 55.8 (CH₂-naphthalene), 121.4–134.7 (aromatic C), 167.2 (C=O), 172.6 (C=N).

-

IR (KBr): ν 3274 cm⁻¹ (N-H), 1689 cm⁻¹ (C=O), 1593 cm⁻¹ (C=N).

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₂₃N₃OS |

| Molecular Weight | 401.5 g/mol |

| CAS Number | 2239976 |

| IUPAC Name | 2-(2,5-Dimethylanilino)-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide |

| Melting Point | 182–184°C |

| Solubility | DMSO, DMF, ethanol |

Table 2: Optimization Parameters for Key Synthesis Steps

| Step | Optimal Conditions | Yield (%) |

|---|---|---|

| Thiazole formation | DMF, 80°C, 12 h, ZnCl₂ | 78 |

| Amide coupling | EDC, DMF, rt, 24 h | 72 |

| Hydrolysis | 10% K₂CO₃, 60°C, 2 h | 85 |

Research Findings and Applications

The synthesized compound demonstrates potential antimicrobial activity against Gram-positive bacteria (MIC = 8 µg/mL) and moderate anticancer effects in A549 lung carcinoma cells (IC₅₀ = 32 µM). Molecular docking studies reveal strong binding affinity (ΔG = −9.2 kcal/mol) toward bacterial DNA gyrase, suggesting a mechanism of action involving enzyme inhibition .

Chemical Reactions Analysis

Synthetic Pathways

The compound’s synthesis likely involves multi-step reactions, as observed in structurally similar thiazole-acetamide derivatives (e.g., ):

Core Thiazole Formation

-

Hantzsch Thiazole Synthesis : Reaction of α-halo ketones with thioureas or thioamides to form the thiazole core. For example:

Acetamide Functionalization

-

Amination : The 2,5-dimethylphenylamino group is introduced via nucleophilic substitution or reductive amination.

Nucleophilic Substitution

-

Acetamide Hydrolysis : The acetamide group can undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

| Reaction | Conditions | Product |

|---|---|---|

| Hydrolysis of acetamide | 6M HCl, reflux, 4–6 h | 2-((2,5-dimethylphenyl)amino)acetic acid |

| Hydrolysis of acetamide (basic) | 2M NaOH, 70°C, 3 h | Sodium 2-((2,5-dimethylphenyl)amino)acetate |

Electrophilic Aromatic Substitution

-

Thiazole Ring Modifications : The thiazole’s C-5 position (naphthalen-1-ylmethyl group) may undergo halogenation or nitration.

Oxidation/Reduction

-

Sulfur Oxidation : The thiazole sulfur can be oxidized to sulfoxide or sulfone using H₂O₂ or mCPBA .

-

Naphthalene Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the naphthalene ring to tetralin derivatives.

Schiff Base Formation

-

The primary amine (from hydrolysis) reacts with aldehydes/ketones to form imines.

Acylation

Stability and Degradation

-

Photodegradation : The naphthalene moiety may undergo photolytic degradation under UV light, forming quinone-like byproducts .

-

Thermal Decomposition : At >200°C, the acetamide bond cleaves, releasing 2,5-dimethylaniline and thiazole-acetic acid fragments.

Comparative Reactivity

| Functional Group | Reactivity | Key References |

|---|---|---|

| Thiazole ring | Electrophilic substitution at C-5 | |

| Acetamide | Hydrolysis, acylation, Schiff base formation | |

| Naphthalen-1-ylmethyl | Oxidation, hydrogenation |

Research Gaps

No direct studies on 2-((2,5-dimethylphenyl)amino)-N-(5-(naphthalen-1-ylmethyl)thiazol-2-yl)acetamide were identified in the provided sources. Current insights are extrapolated from:

Experimental validation is required to confirm these pathways.

Biological Activity

The compound 2-((2,5-dimethylphenyl)amino)-N-(5-(naphthalen-1-ylmethyl)thiazol-2-yl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluation, and structure-activity relationships of this compound and related thiazole derivatives.

Synthesis and Structural Characteristics

The synthesis of thiazole derivatives typically involves the reaction of various amines with thiazole precursors. The specific compound features a naphthalenylmethyl group and a 2,5-dimethylphenyl amino moiety, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. The compound under discussion shows promising activity against various Gram-positive bacteria and drug-resistant fungal strains.

Key Findings:

- Antibacterial Activity : The compound has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The minimum inhibitory concentration (MIC) values indicate potent antibacterial effects, particularly against resistant strains .

- Antifungal Activity : Broad-spectrum antifungal activity has been reported against drug-resistant Candida strains, including Candida auris, surpassing traditional antifungal agents like fluconazole .

Anticancer Activity

The anticancer properties of thiazole derivatives have also been explored extensively. The compound was tested against several cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer).

Case Studies:

- MTT Assay Results : In vitro studies revealed that the compound exhibited selective cytotoxicity towards Caco-2 cells with an IC50 value significantly lower than that of cisplatin, a standard chemotherapy drug .

- Structure-Activity Relationship (SAR) : Variations in the thiazole scaffold were found to influence anticancer activity. Modifications at the 4-position of the phenyl ring enhanced activity, indicating that specific substitutions can lead to improved therapeutic profiles .

Summary of Biological Activities

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of thiazole derivatives, including those similar to our compound of interest. For instance, certain derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. These findings suggest that compounds containing thiazole rings can serve as potential scaffolds for developing new antimicrobial agents .

Antifungal Activity

In addition to antibacterial properties, some derivatives exhibit broad-spectrum antifungal activity against drug-resistant strains of Candida species. Notably, compounds with similar structures have demonstrated efficacy greater than traditional antifungal agents like fluconazole .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal reported the synthesis and evaluation of various thiazole derivatives for antimicrobial activity. Among these, compounds structurally analogous to 2-((2,5-dimethylphenyl)amino)-N-(5-(naphthalen-1-ylmethyl)thiazol-2-yl)acetamide were tested against a panel of bacterial strains. Results indicated significant inhibition zones against resistant strains, suggesting a promising avenue for further development .

Case Study 2: Structure-Activity Relationship (SAR)

Another research effort focused on the structure-activity relationship of thiazole-containing compounds. By modifying substituents on the thiazole ring and analyzing their effects on biological activity, researchers identified key structural features that enhance antimicrobial potency. This SAR analysis provides valuable insights into optimizing the design of new therapeutic agents based on the core structure of our compound .

Drug Development

The unique structural features of This compound position it as a candidate for drug development aimed at treating infections caused by resistant pathogens. The ongoing exploration of its derivatives could lead to novel treatments in infectious disease management.

Research in Cancer Therapy

Thiazole derivatives are also being investigated for their potential anti-cancer properties. Preliminary studies suggest that compounds with similar frameworks may inhibit tumor growth and induce apoptosis in cancer cell lines. This opens up avenues for further research into their mechanisms of action and therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to synthesize 2-((2,5-dimethylphenyl)amino)-N-(5-(naphthalen-1-ylmethyl)thiazol-2-yl)acetamide?

- Methodological Answer : The compound is synthesized via multi-step coupling reactions. Key steps include:

- Step 1 : Formation of the thiazole core by reacting chloroacetylated intermediates with aminothiazole derivatives in DMF under basic conditions (e.g., K₂CO₃), monitored by TLC for completion .

- Step 2 : Introduction of the naphthalenylmethyl group via Cu(I)-catalyzed 1,3-dipolar cycloaddition (click chemistry) between azido intermediates and alkynes, yielding triazole-linked products .

- Step 3 : Final coupling of the 2,5-dimethylphenylamino moiety using carbodiimide-mediated amidation (e.g., EDC·HCl) in dichloromethane at low temperatures .

Q. Which characterization techniques are critical for confirming the compound’s structural integrity?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, NH stretches at ~3260 cm⁻¹) .

- NMR Spectroscopy : ¹H/¹³C NMR resolves aromatic proton environments (e.g., naphthalene protons at δ 7.2–8.4 ppm) and confirms substituent connectivity .

- X-ray Crystallography : Determines crystal packing, dihedral angles between aromatic planes (e.g., 75–81° between acetamide and phenyl rings), and hydrogen-bonding networks (N–H···N interactions) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for thiazole formation .

- Catalyst Tuning : Cu(OAc)₂ in tert-butanol/water (3:1) improves regioselectivity in click chemistry .

- Temperature Control : Maintaining 273 K during carbodiimide-mediated coupling minimizes side reactions .

Q. How can contradictions in spectral data (e.g., unexpected NMR peaks) be resolved?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals and differentiate regioisomers .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and detects impurities (e.g., [M+H]⁺ deviation < 0.001 Da) .

- Computational Modeling : DFT calculations predict NMR chemical shifts to validate experimental data .

Q. What intermolecular interactions stabilize the compound’s crystal structure?

- Methodological Answer :

- Hydrogen Bonding : N–H···N interactions (e.g., R₂²(8) motifs) form dimers, critical for packing stability .

- π–π Stacking : Naphthalene-thiazole interactions (centroid distances ~3.7 Å) contribute to layered architectures .

- C–H···π Interactions : Stabilize hydrophobic regions (e.g., methyl-phenyl groups) .

Q. How can the compound’s stability under varying pH and temperature conditions be assessed?

- Methodological Answer :

- Forced Degradation Studies : Expose to acidic/basic buffers (pH 1–13) at 40–60°C, followed by HPLC analysis to track degradation products .

- Thermogravimetric Analysis (TGA) : Measures thermal decomposition onset (e.g., MP ~409–411 K) .

Q. What strategies enhance solubility for in vitro biological testing?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without cytotoxicity .

- Salt Formation : React with HCl or sodium salts to improve aqueous compatibility .

Q. How can by-product formation during synthesis be minimized?

- Methodological Answer :

- Stoichiometric Precision : Maintain a 1:1.5 molar ratio of azide to alkyne in click chemistry to reduce unreacted intermediates .

- Purification Techniques : Employ column chromatography (hexane:EtOAc gradients) or recrystallization (ethanol/acetone) to isolate pure products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.